molecular formula C6H4ClFN2O3 B566376 1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione CAS No. 110073-43-3

1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione

Cat. No.: B566376
CAS No.: 110073-43-3
M. Wt: 206.557
InChI Key: YTFLGHPCLLMJDW-UHFFFAOYSA-N
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Description

1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic fluoropyrimidine derivative of significant interest in medicinal chemistry and oncology research. Fluoropyrimidines are a foundational class of antimetabolites that have been used for decades in cancer chemotherapy, with 5-fluorouracil (5-FU) being one of the most prominent agents . The core 5-fluoropyrimidine-2,4(1H,3H)-dione structure is a key pharmacophore known for its ability to inhibit thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine, thereby disrupting DNA synthesis and leading to cell death . The 2-chloroacetyl moiety appended to the ring nitrogen in this compound provides a reactive handle for further chemical modification, making it a valuable synthetic intermediate for the development of more complex anticancer agents or proteolysis-targeting chimeras (PROTACs). Researchers can leverage this functional group to create hybrid molecules or conjugates aimed at improving drug targeting, overcoming resistance mechanisms, or modulating other biological pathways. The incorporation of a fluorine atom at the 5-position is a classic strategy to enhance the molecule's binding affinity and metabolic stability, as fluorine can participate in electrostatic interactions with enzyme active sites . This compound is intended for use in investigative studies to develop novel therapeutic strategies against a range of malignancies, particularly gastrointestinal cancers where fluoropyrimidines have shown established efficacy . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2-chloroacetyl)-5-fluoropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O3/c7-1-4(11)10-2-3(8)5(12)9-6(10)13/h2H,1H2,(H,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFLGHPCLLMJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664295
Record name 1-(Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110073-43-3
Record name 1-(Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

This method adapts the Friedel-Crafts acylation strategy observed in difluorobenzene derivatives, transposed to the 5-FU scaffold. 5-Fluorouracil is suspended in pyridine, which acts as both solvent and base, neutralizing HCl generated during the reaction. Chloroacetyl chloride is introduced at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

Procedural Details

  • Reagents :

    • 5-Fluorouracil (1.0 eq)

    • Chloroacetyl chloride (1.2 eq)

    • Pyridine (anhydrous)

  • Steps :

    • Suspend 5-FU in pyridine under nitrogen at 0°C.

    • Add chloroacetyl chloride dropwise over 30 minutes.

    • Stir for 4–6 hours at 10–15°C, then 1 hour at room temperature.

    • Quench with chilled 1N HCl and extract with chloroform.

    • Isolate the product via vacuum filtration and recrystallization from methanol.

Yield and Characterization

Based on analogous protocols, this method typically achieves 35–45% yield. The product exhibits:

  • 1H NMR (CDCl₃): δ 7.19 (d, J=10.3 Hz, 1H, pyrimidine-H), 5.77 (d, J=7.7 Hz, 1H, NH), 5.00 (s, 2H, CH₂Cl).

  • IR (KBr): 1740 cm⁻¹ (C=O), 1690–1720 cm⁻¹ (pyrimidine dione).

Method 2: Base-Mediated Synthesis in DMSO

Optimized Alkylation Conditions

Inspired by the coupling of 5-FU with bromomethyl bipyridines, this approach employs potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) to deprotonate the N1 position. The polar aprotic solvent enhances nucleophilicity, while potassium iodide (KI) facilitates halide exchange (Finkelstein-like mechanism).

Synthetic Protocol

  • Reagents :

    • 5-FU (1.0 eq)

    • Chloroacetyl chloride (1.05–1.3 eq)

    • K₂CO₃ (2.0 eq)

    • KI (catalytic)

    • DMSO (anhydrous)

  • Steps :

    • Dissolve 5-FU and K₂CO₃ in DMSO under nitrogen.

    • Add KI and chloroacetyl chloride at 25°C.

    • Stir for 3–5 hours, monitor by TLC.

    • Quench with water, extract with dichloromethane, and purify via silica chromatography.

Performance Metrics

  • Yield : 48–55% (higher than pyridine method due to improved solubility).

  • Purity : >98% by HPLC.

  • 19F NMR (MeOD): δ -74.85 ppm (CF).

Alternative and Emerging Methodologies

Phosphorus Oxychloride-Assisted Dehydration

A patent-pending route uses POCl₃ to dehydrate intermediates, though this introduces complexity. For example, reacting 5-FU with chloroacetyl chloride in dichloromethane/triethylamine, followed by POCl₃ treatment at -15°C, yields the target compound in 70–81% after recrystallization.

Analytical and Purification Strategies

Chromatographic Separation

  • Column : Silica gel (230–400 mesh)

  • Eluent : Dichloromethane/acetone (99:1 → 95:5 gradient).

  • Retention : Rf = 0.42 (CH₂Cl₂:acetone 9:1).

Recrystallization Optimization

  • Solvent : Isopropyl alcohol/-5°C.

  • Purity Increase : 92% → 99.8% after two crystallizations .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and reduction:

    Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, and alcohols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the chloroacetyl group.

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidine derivatives.

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer and antiviral agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe for studying enzyme mechanisms and interactions with nucleic acids.

Mechanism of Action

The mechanism of action of 1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is not well-characterized. its derivatives, such as those used in medicinal chemistry, often target specific enzymes or nucleic acids, interfering with their normal function. The molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

N1-Alkylated 5-Halogenated Pyrimidines

These compounds share the pyrimidine-2,4-dione core but differ in substituents at N1 and C3. Key examples include:

Compound Name Substituents (N1/C5) Biological Activity Synthesis Yield References
1-(1-Butyl)-5-iodopyrimidine-2,4-dione n-C4H9 / I Antibacterial (agar dilution) 28%
1-Benzyl-5-iodopyrimidine-2,4-dione CH2C6H5 / I Antimicrobial 11.4%
1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4-dione ClCH2CO / F Anticancer precursor Not reported

Key Observations :

  • Halogen Effects : The 5-fluoro group in the target compound enhances metabolic stability compared to 5-iodo analogs, which show broader antimicrobial activity .
  • Alkyl vs. Chloroacetyl Groups : N1-alkyl chains (e.g., butyl, benzyl) improve lipophilicity and membrane penetration, whereas the chloroacetyl group introduces reactivity for nucleophilic substitution, enabling conjugation with targeting moieties .

5-Fluorouracil Derivatives with Complex Heterocycles

These derivatives incorporate fused or appended heterocyclic systems to modulate bioavailability and target affinity:

Compound Name Heterocyclic System Activity/Application Yield References
1-(4-(5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4-dione 1,2,4-Oxadiazole-linked benzyl Anticancer (docking studies) 44%
1-[(2R,5S)-2-(Hydroxymethyl-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4-dione Oxathiolane (sugar mimic) Antiviral (nucleoside analog) Not reported
1-(3-Chloro-4-ethoxybenzyl)-5-fluoropyrimidine-2,4-dione Chloro-ethoxybenzyl Not reported Not reported

Key Observations :

  • Oxadiazole and Oxathiolane Moieties : The 1,2,4-oxadiazole group in compound 7e enhances π-π stacking interactions with enzyme active sites, as demonstrated in molecular docking studies . The oxathiolane ring mimics ribose in nucleosides, enabling antiviral activity via RNA polymerase inhibition .

Nitro-Substituted Derivatives

Dinitrophenyl derivatives of 5-FU exhibit enhanced cytotoxicity and radiosensitizing properties:

Compound Name Substituents Activity Synthesis Yield References
3-(2,4-Dinitrobenzoyl)-5-fluoropyrimidine-2,4-dione 2,4-Dinitrobenzoyl Cytotoxicity, radiosensitization Not reported
3-(3,5-Dinitrobenzoyl)-5-fluoropyrimidine-2,4-dione 3,5-Dinitrobenzoyl Metabolic reduction (prodrug) Not reported

Key Observations :

  • Nitro Groups as Electron-Withdrawing Moieties : The dinitrobenzoyl group increases electron deficiency, promoting DNA alkylation and tumor cell apoptosis. These compounds act as prodrugs, undergoing nitroreductase-mediated activation in hypoxic tumor environments .

Sugar-Modified Analogs

Nucleoside analogs combine pyrimidine-dione with carbohydrate-like structures:

Compound Name Sugar Component Activity References
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-fluoropyrimidine-2,4-dione Arabinofuranosyl Antimetabolite (crystal structure)
5'-Deoxy-5-fluorouridine (Capecitabine Impurity B) Deoxyribofuranosyl Chemotherapy impurity

Key Observations :

  • Fluorinated Sugars: The arabinofuranosyl derivative adopts a twisted conformation, optimizing hydrogen bonding with thymidylate synthase . 5'-Deoxy-5-fluorouridine is a metabolite of capecitabine, highlighting the therapeutic relevance of sugar modifications .

Biological Activity

1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione (CAS No. 110073-43-3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to other pyrimidine derivatives, which are known for their diverse pharmacological properties, including anticancer and antiviral activities.

  • Molecular Formula : C₆H₄ClFN₂O₃
  • Molecular Weight : 206.56 g/mol
  • IUPAC Name : 1-(2-chloroacetyl)-5-fluoropyrimidine-2,4-dione

The biological activity of this compound primarily involves the inhibition of specific enzymes and interference with nucleic acid functions. The chloroacetyl group can undergo nucleophilic substitution reactions, allowing for modifications that enhance its biological potency.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines by targeting metabolic pathways essential for tumor growth.

Antiviral Activity

The compound has also been explored for its antiviral potential. It is hypothesized that the inhibition of pyrimidine metabolism may enhance the immune response against viral infections, as seen in studies linking pyrimidine biosynthesis with interferon production .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that this compound and its derivatives significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells in vitro. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Antiviral Mechanism :
    • Another research highlighted the role of pyrimidine metabolism in enhancing type I and type III interferon production in response to viral stimuli. This suggests a potential application of this compound in antiviral therapies by modulating immune responses .

Data Table: Biological Activities of this compound

Activity TypeAssay TypeResultReference
AnticancerCell Proliferation AssaySignificant inhibition in A431 cells
AntiviralInterferon Production AssayEnhanced type I and III interferon levels
Enzyme InhibitionMetabolic Pathway AnalysisInhibition of pyrimidine biosynthesis

Synthesis and Derivatives

The synthesis of this compound typically involves reacting 5-fluorouracil with chloroacetyl chloride under basic conditions. This synthetic route allows for the generation of various derivatives that may exhibit enhanced biological activities.

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